molecular formula C12H20ClNS B1521543 (Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride CAS No. 1208847-07-7

(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride

Cat. No.: B1521543
CAS No.: 1208847-07-7
M. Wt: 245.81 g/mol
InChI Key: WNUSFNAEEDWMON-UHFFFAOYSA-N
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Description

The compound (Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride (hereafter referred to as the target compound) is a hydrochloride salt featuring a partially hydrogenated benzothiophene core fused to a cyclohexene ring. The structure includes a propan-2-yl (isopropyl) group attached via a methylene linker to an amine, which is protonated as a hydrochloride salt. This heterocyclic amine derivative is cataloged by suppliers such as CymitQuimica (Ref: 10-F665599) and Korea Science ().

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS.ClH/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11;/h7,9,13H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUSFNAEEDWMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(S1)CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride, with CAS number 1208847-07-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉NS
  • Molecular Weight : 245.81 g/mol
  • CAS Number : 1208847-07-7

Pharmacological Activity

Research indicates that this compound may exhibit significant pharmacological effects primarily through its interaction with dopamine receptors.

Dopamine Receptor Agonism

Studies have shown that related compounds can selectively activate the D3 dopamine receptor (D3R). For instance, the compound ML417 has been identified as a highly selective D3R agonist, promoting β-arrestin translocation and G protein activation without affecting other dopamine receptors . This selectivity is crucial for minimizing side effects often associated with broader receptor activation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal insights into how structural modifications impact biological activity. For example:

Compound IDD3R Agonist Activity (EC50, nM)D2R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400

This table illustrates how slight variations in chemical structure can lead to significant differences in receptor selectivity and potency .

Neuroprotective Effects

Animal model studies have demonstrated that D3R-preferring agonists are potent neuroprotective agents against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA. The neuroprotective effects are mediated directly through D3R activation . This suggests that compounds like this compound could be explored further for their potential in treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Dopaminergic Neuroprotection : In models of Parkinson's disease, compounds that selectively activate D3R have shown reduced dopaminergic neuron loss and improved motor function.
  • Psychiatric Disorders : The unique selectivity of D3R agonists is being investigated for their potential to treat conditions such as schizophrenia and addiction without the impulse control side effects associated with non-selective dopamine agonists .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a broader class of heterocyclic amines with modified aromatic/heteroaromatic cores and alkylamine substituents. Below is a systematic comparison with structurally related analogs identified in the literature and commercial databases.

Key Structural Analogs

Benzimidazole Derivative

Compound : 2-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride

  • Core Structure : Benzoimidazole (two nitrogen atoms in the heterocycle) instead of benzothiophene (sulfur atom).
  • Substituents : A 2-methylpropyl group (branched alkyl chain) vs. the isopropyl group in the target compound.
  • Salt Form : Dihydrochloride (two Cl⁻ ions) vs. hydrochloride (one Cl⁻ ion).
  • Molecular Formula : C₁₁H₂₁Cl₂N₃ (Molar Mass: 266.22 g/mol) .
Benzodioxole Derivative

Compound : (2H-1,3-Benzodioxol-5-ylmethyl)(butan-2-yl)amine hydrochloride

  • Core Structure : Benzodioxole (oxygen-rich heterocycle) instead of sulfur-containing benzothiophene.
  • Substituents : Butan-2-yl (sec-butyl) vs. isopropyl.
  • Salt Form : Hydrochloride.
  • CAS : 1049678-13-8 .
Triazole-Benzothiophene Hybrid

Compound : 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole

  • Core Structure : Combines a tetrahydrobenzothiophene with a triazole ring.
  • Substituents : Complex functional groups, including a chlorofluorophenyl moiety and propenyl chain.
  • Key Feature : Sulfur-thioether linkage and extended conjugation .

Comparative Data Table

Parameter Target Compound Benzimidazole Analog Benzodioxole Analog
Core Heterocycle 4,5,6,7-Tetrahydro-1-benzothiophene 4,5,6,7-Tetrahydro-1H-benzoimidazole 2H-1,3-Benzodioxole
Substituent Propan-2-yl (isopropyl) 2-Methylpropyl Butan-2-yl (sec-butyl)
Salt Form Hydrochloride Dihydrochloride Hydrochloride
Molecular Formula Not explicitly listed C₁₁H₂₁Cl₂N₃ Not explicitly listed
Molecular Weight Not available 266.22 g/mol Not available

Research Implications and Functional Differences

Heterocycle Influence

  • Benzothiophene vs. In contrast, benzoimidazole’s nitrogen atoms enable hydrogen bonding and protonation at physiological pH, which may improve solubility .

Substituent Effects

  • Isopropyl (Target) vs. sec-Butyl (Benzodioxole Derivative) : The bulkier sec-butyl group may hinder membrane permeability but improve target specificity.
  • Salt Forms: Dihydrochloride salts (e.g., Benzimidazole analog) likely exhibit higher aqueous solubility than monohydrochlorides, impacting pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride

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